molecular formula C4H2Cl2O2 B143123 5,5-Dichlorofuran-2-one CAS No. 133565-92-1

5,5-Dichlorofuran-2-one

Cat. No. B143123
M. Wt: 152.96 g/mol
InChI Key: MVLFAEDKKUPGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dichlorofuran-2-one, also known as DCFO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This heterocyclic compound is composed of a five-membered ring containing two chlorine atoms and an oxygen atom.

Scientific Research Applications

5,5-Dichlorofuran-2-one has been studied extensively due to its potential applications in a variety of scientific fields. One of the most promising applications of 5,5-Dichlorofuran-2-one is in the field of organic synthesis. 5,5-Dichlorofuran-2-one can be used as a building block for the synthesis of a variety of other compounds, including heterocyclic compounds and biologically active molecules.
In addition to its applications in organic synthesis, 5,5-Dichlorofuran-2-one has also been studied for its potential as a pharmaceutical agent. 5,5-Dichlorofuran-2-one has been shown to have antitumor activity against a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies.

Mechanism Of Action

The mechanism of action of 5,5-Dichlorofuran-2-one is not yet fully understood. However, studies have shown that 5,5-Dichlorofuran-2-one may exert its antitumor activity through the induction of apoptosis, or programmed cell death, in cancer cells. 5,5-Dichlorofuran-2-one has also been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation.

Biochemical And Physiological Effects

5,5-Dichlorofuran-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, 5,5-Dichlorofuran-2-one has been shown to have antifungal and antibacterial activity. 5,5-Dichlorofuran-2-one has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5,5-Dichlorofuran-2-one in lab experiments is its relatively low cost and easy synthesis. However, 5,5-Dichlorofuran-2-one is also highly reactive and can be difficult to handle, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research related to 5,5-Dichlorofuran-2-one. One area of interest is the development of new cancer therapies based on 5,5-Dichlorofuran-2-one. Researchers are also interested in exploring the potential applications of 5,5-Dichlorofuran-2-one in other fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of 5,5-Dichlorofuran-2-one and its potential side effects.

Synthesis Methods

5,5-Dichlorofuran-2-one can be synthesized through a variety of methods, including the reaction of 2,2,5,5-tetrachloro-3,4-dihydro-2H-pyran with potassium tert-butoxide in dimethyl sulfoxide. This reaction produces 5,5-Dichlorofuran-2-one with a yield of approximately 45%. Alternatively, 5,5-Dichlorofuran-2-one can be synthesized through the reaction of 2,2,5,5-tetrachloro-4-methoxy-3,4-dihydro-2H-pyran with potassium tert-butoxide in dimethylformamide. This reaction produces 5,5-Dichlorofuran-2-one with a yield of approximately 60%.

properties

CAS RN

133565-92-1

Product Name

5,5-Dichlorofuran-2-one

Molecular Formula

C4H2Cl2O2

Molecular Weight

152.96 g/mol

IUPAC Name

5,5-dichlorofuran-2-one

InChI

InChI=1S/C4H2Cl2O2/c5-4(6)2-1-3(7)8-4/h1-2H

InChI Key

MVLFAEDKKUPGST-UHFFFAOYSA-N

SMILES

C1=CC(OC1=O)(Cl)Cl

Canonical SMILES

C1=CC(OC1=O)(Cl)Cl

synonyms

2(5H)-Furanone,5,5-dichloro-(9CI)

Origin of Product

United States

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